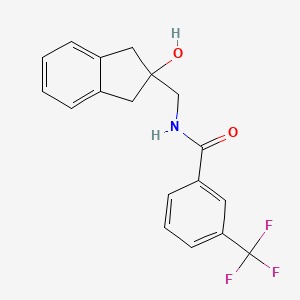

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C16H17NO2S . It has a molecular weight of 287.4 g/mol .

Physical and Chemical Properties The compound has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass is 287.09799996 g/mol . The topological polar surface area is 77.6 Ų . It has a heavy atom count of 20 . The complexity of the compound is 360 .

Scientific Research Applications

Tetranuclear [Cu-Ln]₂ Single Molecule Magnets

Research conducted by Costes, Shova, and Wernsdorfer (2008) on tetranuclear [Cu-Ln]₂ single molecule magnets involves the synthesis and structural and magnetic studies of a trianionic ligand, which demonstrates the formation of dinuclear Cu-Ln complexes that assemble into tetranuclear species. These high-spin species exhibit ferromagnetic interactions, making them significant for applications in molecular magnetism and potentially in quantum computing and information storage (Costes, Shova, & Wernsdorfer, 2008).

Synthesis and Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) explored the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives. Their research found significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm formation capabilities. This study highlights the potential of developing novel anti-microbial agents with antibiofilm properties, leveraging the chemistry of compounds related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzamide (Limban, Marutescu, & Chifiriuc, 2011).

Superelectrophilic Amidomethylation in Organic Synthesis

Olah et al. (1993) demonstrated the superelectrophilic amidomethylation of aromatics using N-hydroxymethylphthalimide in trifluoromethanesulfonic acid, extending the scope of α-amidomethylation reactions. This process involves diprotonated N-hydroxymethylphthalimide as a superelectrophilic reagent, offering a new pathway for the synthesis of α-amidomethylated products, which could be relevant in the synthesis of pharmaceuticals and complex organic molecules (Olah et al., 1993).

Chemoselective N-benzoylation

Singh, Lakhan, and Singh (2017) discussed the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides. This method demonstrates an efficient approach to synthesize biologically interesting compounds, potentially useful in the development of new drugs or bioactive molecules (Singh, Lakhan, & Singh, 2017).

Discovery of Histone Deacetylase Inhibitors

Zhou et al. (2008) described the discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c19-18(20,21)15-7-3-6-12(8-15)16(23)22-11-17(24)9-13-4-1-2-5-14(13)10-17/h1-8,24H,9-11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCICGYQYCVFQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)

![6-[[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2409013.png)

![2-[(3-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2409022.png)